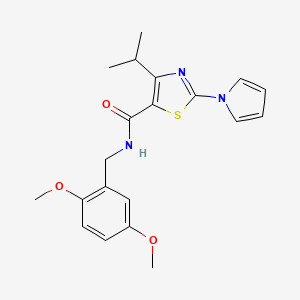
N-(2,5-dimethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,5-dimethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure of the compound suggests that it contains a thiazole ring, a common feature in many pharmacologically active molecules, and a pyrrole moiety, which is often associated with antimicrobial and anticancer properties.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is characterized by chromatographic and spectrometric methods, and elemental analysis . This method could potentially be applied to the synthesis of the compound , given the structural similarities with the thiazolidine-2,4-dione carboxamide derivatives mentioned in the paper.
Molecular Structure Analysis
The molecular structure of thiazole and pyrrole derivatives has been extensively studied. For instance, the X-ray structure characterization of antipyrine-like derivatives provides insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the compounds . Similarly, the compound may exhibit similar interactions, contributing to its stability and potential bioactivity.
Chemical Reactions Analysis
The reactivity of thiazole and pyrrole derivatives can be inferred from the synthesis and subsequent reactions they undergo. The thiazole ring is known for its nucleophilic character at the sulfur atom and electrophilic character at the carbon atoms of the ring, which allows for various chemical transformations. The pyrrole ring, with its electron-rich nature, can participate in electrophilic substitution reactions. These properties could be relevant for the compound when considering its potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and pyrrole derivatives are influenced by their molecular structure. For example, the presence of dimethoxy groups could affect the compound's solubility and electronic properties, which in turn could influence its pharmacokinetic profile. The antimicrobial activity of related compounds against Gram-negative bacteria and antifungal activity suggests that the compound may also possess similar properties . Additionally, the in vitro anticancer activity of pyrrole derivatives bearing a benzimidazole moiety indicates that the pyrrole ring in the compound could contribute to its potential anticancer activity .
科学的研究の応用
Antimicrobial and Antitumor Applications
- Research on analogs with similar structural features, such as those incorporating pyrazole, thiazole, and pyrrole motifs, has demonstrated promising antibacterial and antitumor activities. These compounds show significant inhibitory effects against various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents. For instance, certain compounds exhibited radical-binding activity greater than that of trolox and cytotoxic activity against gastrointestinal stromal tumor (GIST) cells, including those resistant to the target drug imatinib (Glivec) (Zykova et al., 2018).
Synthesis and Characterization
- Studies focusing on the synthesis, characterization, and biological evaluation of compounds bearing pyrrole, thiazole, and benzodioxaphosphole-tetrazol-thiophene-2-carboxamides have been conducted. These efforts not only expand the chemical toolbox but also provide a basis for understanding the structure-activity relationships essential for designing compounds with enhanced biological properties (Talupur et al., 2021).
Drug Design and Development
- The exploration of pyrrole and isoxazole derivatives in drug design has been notable, with some derivatives showing significant antiproliferative activity against specific cancer cell lines. These findings underscore the utility of such scaffolds in developing targeted cancer therapies. For instance, a derivative was found to exhibit promising activity against melanoma and breast cancer cell lines, underscoring the potential of structurally similar compounds in oncological research (Rasal et al., 2020).
Molecular Interaction Studies
- Molecular interaction studies involving compounds with pyrrole cores have provided insights into their binding mechanisms with biological targets. These studies are crucial for understanding how structural modifications impact interaction with receptors or enzymes, guiding the optimization of therapeutic agents for better efficacy and selectivity. For example, the interaction of pyrazole derivatives with the CB1 cannabinoid receptor has been detailed, offering a model for antagonist activity at the molecular level (Shim et al., 2002).
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)17-18(27-20(22-17)23-9-5-6-10-23)19(24)21-12-14-11-15(25-3)7-8-16(14)26-4/h5-11,13H,12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUQVUURZQHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)
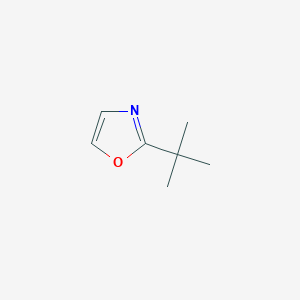
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
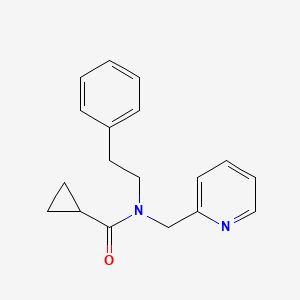
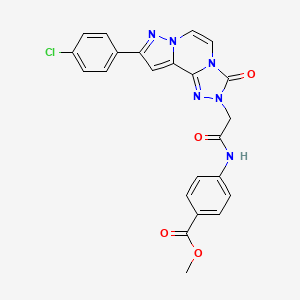

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
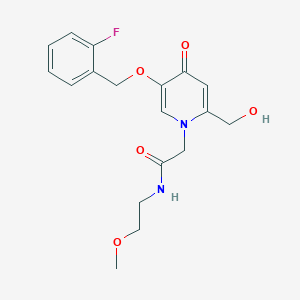
![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)